molecular formula C14H19BClFO3 B8246950 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8246950
M. Wt: 300.56 g/mol
InChI Key: DMJFFXRBGZHJEI-UHFFFAOYSA-N
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Description

The compound 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a substituted phenyl ring attached to a pinacol boronate group. This structure is critical in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates for constructing biaryl frameworks in pharmaceuticals and materials science. The substituents on the phenyl ring—3-chloro, 5-ethoxy, and 4-fluoro—impart distinct electronic and steric effects, influencing reactivity and solubility.

Properties

IUPAC Name

2-(3-chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJFFXRBGZHJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-ethoxy-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically yields biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boronic Acids: Formed via oxidation.

    Substituted Phenyl Derivatives: Formed via nucleophilic substitution.

Scientific Research Applications

2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form covalent bonds with other molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable complexes. These interactions are crucial in catalytic processes and in the inhibition of enzyme activity.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of pinacol boronate esters with varying aryl substituents. Below is a comparative analysis of structurally similar compounds:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-Cl, 5-OCH₂CH₃, 4-F C₁₅H₂₀BClFO₃* ~316.6† Hypothetical (based on analogs)
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-OCH₂CH₃ C₁₄H₂₀BClO₃ 294.6
2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-OCH₂CH₃, 5-F C₁₄H₂₀BFO₃ 278.12
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-OCH₃, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54
2-(4-chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl, 3-OCH₂CH₃, 2-F C₁₅H₂₀BClFO₃ 316.6

*The molecular formula is inferred from analogs.
†Calculated based on substituent contributions.

Key Observations :

  • The target compound combines electron-withdrawing groups (Cl, F) with an electron-donating ethoxy group, creating a balance of electronic effects. This contrasts with analogs like the trifluoromethyl-containing compound (electron-deficient aryl system) or the simpler methoxy variants .
  • Steric hindrance increases with bulkier substituents (e.g., ethoxy vs.
Physical and Chemical Properties
  • Boiling Point : Analogs with similar substituents (e.g., trifluoromethyl) exhibit predicted boiling points of ~363°C , while ethoxy-fluorinated derivatives may have lower values due to reduced polarity.
  • Density : Predicted densities range from 1.24 g/cm³ (trifluoromethyl analog) to ~1.18 g/cm³ for less substituted variants.
  • Solubility : Ethoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DMF) compared to halogen-rich analogs .

Biological Activity

2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential applications in organic chemistry and medicinal research. This article explores its biological activity, synthesis methods, and potential implications in drug development.

  • Molecular Formula : C14H19BClFO3
  • Molecular Weight : 300.56 g/mol
  • CAS Number : 1668474-08-5

The compound features a boron atom bonded to two oxygen atoms in a dioxaborolane ring structure, which is critical for its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as hydroxyl or amino groups. This interaction facilitates the inhibition of specific enzyme activities and can be utilized in various biochemical assays.

Enzyme Inhibition

Research indicates that compounds similar to 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit various enzymes involved in metabolic pathways. For instance:

  • Cyclooxygenase (COX) Inhibition : The compound may serve as a potential inhibitor for COX enzymes involved in inflammation and pain pathways.

Anticancer Potential

Studies have suggested that boronic esters can interact with proteins involved in cancer cell proliferation. The inhibition of specific kinases through boron interactions may lead to reduced tumor growth rates.

Synthesis Methods

The synthesis of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Starting Materials : 3-chloro-5-ethoxy-4-fluorophenylboronic acid and pinacol.
  • Reagents : Dehydrating agents are used under inert conditions (e.g., nitrogen or argon).
  • Procedure : The reaction is heated to reflux and purified via recrystallization or chromatography.

Case Study 1: Inhibition of COX Enzymes

A study investigating the effects of related boronic compounds on COX activity demonstrated significant inhibition at low micromolar concentrations. This suggests that the dioxaborolane structure may enhance binding affinity to COX enzymes.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of dioxaborolane compounds can inhibit the growth of various cancer cell lines. The mechanism appears linked to the modulation of signaling pathways critical for cell survival and proliferation.

Applications in Research

The unique properties of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a valuable tool in:

  • Drug Discovery : As a building block for synthesizing complex pharmaceuticals.
  • Biological Assays : Utilized in enzyme inhibition studies and as probes for target identification.

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